molecular formula C18H20N4O4 B2728085 (5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210725-59-9

(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2728085
CAS RN: 1210725-59-9
M. Wt: 356.382
InChI Key: CKSPNJXDXZRROI-UHFFFAOYSA-N
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Description

The compound “(5-(Furan-2-yl)isoxazol-3-yl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a furan ring, and a piperidine ring . It is likely to be a synthetic compound, as these types of structures are often found in pharmaceuticals and other industrially relevant compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The isoxazole ring, furan ring, and piperidine ring each contribute to the overall structure of the molecule .

Scientific Research Applications

Synthesis and Potential Bioactive Compounds

One aspect of research on related compounds involves the synthesis of potentially bioactive compounds from precursors like visnaginone. These processes have led to the creation of various derivatives, including isoxazoline derivatives, through reactions with aromatic aldehydes and other reagents. Such compounds are of interest due to their potential biological activities (O. M. Abdel Hafez, K. Ahmed, E. Haggag, 2001).

Antimicrobial Activities

Research on azole derivatives, starting from furan-2-carbohydrazide, has led to the synthesis of various compounds, including those incorporating the isoxazole ring. These compounds have been evaluated for their antimicrobial activities, showing potential against certain microorganisms. This highlights the relevance of such compounds in developing new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).

Pharmacological Applications

Further research into the pharmacological applications of related compounds includes their potential as histamine H3 receptor antagonists. Compounds with heterocyclic cores and basic functionalities have been synthesized and screened for their affinity at the human histamine H3 receptor, indicating their potential for crossing the blood-brain barrier and offering therapeutic benefits in related contexts (Devin M Swanson, Chandra R Shah, et al., 2009).

Anti-inflammatory and Antibacterial Agents

Another direction of research includes the synthesis of novel pyrazoline derivatives as potent anti-inflammatory and antibacterial agents. These studies emphasize microwave-assisted synthesis methods for higher yields and environmental benefits, demonstrating significant biological activities against specific targets (P. Ravula, V. Babu, et al., 2016).

Antiproliferative Activity

The synthesis and characterization of novel bioactive heterocycles, such as those derived from benzo[d]isoxazol and evaluated for antiproliferative activity, represent another avenue of research. These findings underscore the importance of structural and functional analyses in developing potential therapeutic agents (S. Benaka Prasad, C. Anandakumar, et al., 2018).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential applications. Given the biological activity of similar compounds, it may be of interest to explore its potential use in pharmaceuticals or other industrially relevant applications .

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4/c1-11(2)16-19-20-17(25-16)12-5-7-22(8-6-12)18(23)13-10-15(26-21-13)14-4-3-9-24-14/h3-4,9-12H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSPNJXDXZRROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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